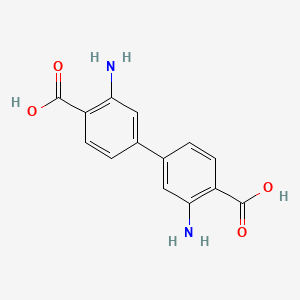

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

Description

Properties

IUPAC Name |

2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRJJWMKQMOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H4dobpdc Organic Linker for MOF Synthesis

This technical guide provides an in-depth analysis of H4dobpdc (often misspelled or confused with dabpdc), a critical organic linker used in the synthesis of expanded MOF-74 analogs, most notably Mg₂(dobpdc) .

Important Disambiguation: H4dobpdc vs. H4dabpdc

Before proceeding, it is critical to clarify the nomenclature to ensure experimental success:

-

H4dobpdc (4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid): This is the tetrapotopic linker (2 carboxyl + 2 hydroxyl groups) used to synthesize the Mg₂(dobpdc) (IRMOF-74-II) series. The "H4" designation refers to the four acidic protons that are removed upon coordination to metal clusters.

-

H2dabpdc (4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid or similar isomers): This is a diprotic linker containing amine groups. It is typically abbreviated as H2 dabpdc because the amines do not deprotonate during standard MOF synthesis.

This guide focuses on H4dobpdc , assuming the "H4" prefix indicates the user intends to work with the tetracarboxyl/hydroxyl species common in CO₂ capture applications.

Chemical Identity & Significance

H4dobpdc is an expanded derivative of the 2,5-dihydroxyterephthalic acid (H4dobdc) linker used in the archetypal MOF-74. By extending the phenylene backbone to a biphenyl system, H4dobpdc creates MOFs with significantly larger pore apertures (approx.[1] 18.4 Å vs. 11 Å for MOF-74) while retaining the high density of open metal sites essential for gas adsorption.

| Property | Data |

| IUPAC Name | 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |

| Common Abbreviation | H4dobpdc (or H4DOBPDC) |

| CAS Number | 13987-45-6 |

| Formula | C₁₄H₁₀O₆ |

| Molecular Weight | 274.23 g/mol |

| Acidity (pKa) | Polyprotic: ~2.5 (COOH), ~9-10 (Phenolic OH) |

| Solubility | Soluble in DMF, DMAc, DMSO; Poor in Water, Methanol |

Synthesis of the H4dobpdc Linker

High-purity linker is a prerequisite for obtaining crystalline MOFs. The synthesis typically involves the Kolbe-Schmitt carboxylation of 4,4'-biphenol.

Mechanism & Protocol

The reaction introduces carboxylic acid groups ortho to the phenolic hydroxyls using high-pressure CO₂ or a carbonate source under severe thermal conditions.

Step-by-Step Synthesis Protocol

-

Reagents:

-

4,4'-Biphenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 3.0–4.0 eq)

-

Solvent: 1,2,4-Trichlorobenzene (TCB) or N,N-Dimethylformamide (DMF).

-

CO₂ source (Dry Ice or high-pressure gas).

-

-

Procedure (Solvothermal Method):

-

Mixing: Charge a high-pressure stainless steel autoclave (Parr reactor) with 4,4'-biphenol and K₂CO₃.

-

Solvent: Add dry DMF (or TCB for higher temp stability).

-

Carboxylation: Pressurize with CO₂ (50–60 bar) or add excess dry ice if using a sealed vessel. Heat to 200–255°C for 18–24 hours.

-

Workup:

-

Cool to room temperature. The product exists as a potassium salt.

-

Add water to dissolve the salt.

-

Filter to remove unreacted biphenol/insolubles.[2]

-

Acidification: Slowly add concentrated HCl to the filtrate until pH < 2. The H4dobpdc will precipitate as a white/off-white solid.

-

-

Purification: Recrystallize from Acetone/Water (3:1 v/v) or hot Ethanol.

-

-

Quality Control:

-

¹H NMR (DMSO-d₆): Check for aromatic protons and the absence of mono-carboxylated byproducts.

-

Purity: >98% is recommended for MOF growth to prevent defect formation.

-

Visualizing the Synthesis Workflow

Caption: Workflow for the conversion of 4,4'-biphenol to H4dobpdc via Kolbe-Schmitt carboxylation.

MOF Synthesis: Mg₂(dobpdc)

The most prominent application of H4dobpdc is the synthesis of Mg₂(dobpdc) , a platform material for cooperative CO₂ adsorption when functionalized with diamines.

Reticular Chemistry Principles

-

Topology: The MOF crystallizes in the etb topology (expanded MOF-74).

-

SBU: Infinite 1D helical chains of Mg²⁺ centers coordinated by the carboxylate and phenolate oxygens.

-

Pore Structure: Hexagonal 1D channels with a diameter of ~18.4 Å.

Optimized Solvothermal Protocol

Reference: McDonald et al., Nature 2015; Siegelman et al., J. Am. Chem. Soc. 2017.

-

Reagent Preparation:

-

Linker: H4dobpdc (0.36 mmol, ~99 mg)

-

Metal Source: Mg(NO₃)₂[2]·6H₂O (0.45 mmol, ~115 mg)

-

Solvent Mixture: Methanol (MeOH) : DMF = 55 : 45 (v/v).[2][3] Total volume ~10 mL.

-

Note: The MeOH:DMF ratio is critical. DMF solubilizes the linker, while MeOH modulates the deprotonation and crystallization rate.

-

-

Reaction Conditions:

-

Dissolve reagents via sonication in a 20 mL scintillation vial or Pyrex pressure tube.

-

Seal tightly (Teflon-lined cap).

-

Heat at 120°C for 12–24 hours in a static oven.

-

-

Activation (Critical Step):

-

Decant the mother liquor and wash crystals with fresh DMF (3x) and then Methanol (3x) over 24 hours.[4]

-

Solvent Exchange: Soak in anhydrous Methanol for 3 days, refreshing solvent every 12 hours.

-

Desolvation: Heat at 180–250°C under dynamic vacuum (< 10 mTorr) for 24 hours.

-

Result: Activated Mg₂(dobpdc) should be a yellow/white microcrystalline powder with high BET surface area (~3200 m²/g).

-

Visualizing the Crystallization Pathway

Caption: Logical flow for the synthesis and activation of Mg₂(dobpdc) from H4dobpdc precursors.

Characterization & Validation

| Technique | Expected Result for Mg₂(dobpdc) |

| PXRD | Sharp peaks at low 2θ (due to large unit cell). Key reflections at ~4.5° and ~7.8°. |

| N₂ Isotherm (77 K) | Type I isotherm (microporous). BET Surface Area: 2800–3200 m²/g. |

| TGA | Plateau up to ~400°C (high thermal stability). Weight loss <100°C indicates residual solvent. |

| IR Spectroscopy | Disappearance of carboxylic -OH stretches (broad, 2500-3300 cm⁻¹) indicates full deprotonation/coordination. |

Applications in Drug Development & Catalysis

While famous for gas storage, the H4dobpdc-based frameworks are highly relevant to drug development:

-

Catalysis: The high density of Lewis acidic Mg²⁺ sites can catalyze organic transformations (e.g., Knoevenagel condensation) relevant to API synthesis.

-

Separations: The large pores allow for the separation of bulky organic isomers or purification of complex pharmaceutical intermediates.

-

Stabilization: The hydrophobic nature of the biphenyl backbone (compared to the benzene in MOF-74) imparts superior water stability, critical for biological environments.

References

-

McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks.[5][6] Nature, 519, 303–308. Link

-

Siegelman, R. L., et al. (2017).[2] Controlling Cooperative CO2 Adsorption in Diamine-Appended Mg2(dobpdc) Metal–Organic Frameworks. Journal of the American Chemical Society, 139(30), 10526–10538. Link

-

Deng, H., et al. (2012). Large-Pore Apertures in a Series of Metal-Organic Frameworks.[1] Science, 336(6084), 1018-1023. Link

-

Gygi, D., et al. (2016). Hydrogen Storage in the Expanded Pore Metal–Organic Frameworks M2(dobpdc). Chemistry of Materials, 28(4), 1128–1138. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 4. escholarship.org [escholarship.org]

- 5. WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents [patents.google.com]

- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

Engineering Functionalized Biphenyl Dicarboxylate Ligands in Reticular Chemistry: From Synthesis to Advanced Therapeutics

Executive Summary

In the rapidly evolving field of reticular chemistry, Metal-Organic Frameworks (MOFs) have transitioned from fundamental gas-storage materials to highly sophisticated platforms for targeted drug delivery and heterogeneous catalysis. At the core of this transition is the 4,4'-biphenyldicarboxylic acid (BPDC) ligand. As a Senior Application Scientist, I present this technical whitepaper to elucidate the mechanistic principles of BPDC functionalization. By manipulating the steric and electronic environment of the biphenyl backbone, researchers can engineer self-validating, highly stable frameworks (such as UiO-67 derivatives) capable of encapsulating and releasing complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Principles of BPDC Functionalization

Linker-Cluster Cooperativity and Steric Tuning

The prototypical UiO-67 framework is constructed from hexanuclear[Zr₆O₄(OH)₄] secondary building units (SBUs) bridged by twelve BPDC linkers, yielding a highly porous fcu topology. However, the unmodified biphenyl backbone lacks specific binding affinities for complex APIs. Functionalizing the BPDC ligand (e.g., with -OH, -NH₂, or proline derivatives) fundamentally alters the host-guest chemistry.

The spatial positioning of these functional groups dictates the framework's efficacy. For instance,1 accelerates catalytic and binding interactions through linker-cluster cooperativity, whereas meta-functionalization often induces pore blocking, which restricts the diffusion of guest molecules[1].

Defect Engineering and Diffusion Kinetics

In pharmaceutical applications, the diffusion rate of an API into the MOF pores is a critical quality attribute. 2 reveal that introducing missing-linker defects—by carefully controlling the concentration of monocarboxylic acid modulators during synthesis—enlarges the pore windows[2]. This deliberate defect engineering mitigates the steric hindrance caused by bulky functional groups on the BPDC ligand, optimizing the framework for the uptake of large molecular weight drugs.

Experimental Workflow: Solvothermal Synthesis of Functionalized UiO-67

To ensure reproducibility and scientific integrity, the following step-by-step methodology for synthesizing functionalized UiO-67 (e.g., using a dihydroxy-BPDC or mixed-linker system) is designed as a self-validating system . Every step includes a mechanistic justification (causality) and a validation checkpoint.

Step 1: Precursor Dissolution

-

Action: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of the functionalized ligand (e.g., 2,2'-dihydroxy-BPDC) in 30 mL of N,N-dimethylformamide (DMF) using ultrasonication for 15 minutes.

-

Causality: Sonication ensures the complete solvation of the metal salt and organic linker, preventing localized concentration gradients that lead to amorphous impurities.

Step 2: Modulator Addition

-

Action: Add 10.0 mmol of glacial acetic acid (or benzoic acid) to the solution.

-

Causality: The modulator acts as a competitive capping agent. By temporarily binding to the Zr⁴⁺ clusters, it slows down the coordination of the multidentate BPDC linkers. This thermodynamic "error-correction" mechanism is essential for growing highly crystalline, defect-controlled fcu lattices rather than kinetic, amorphous coordination polymers[3].

Step 3: Solvothermal Assembly

-

Action: Transfer the homogeneous mixture to a 50 mL Teflon-lined stainless-steel autoclave. Heat at 120 °C for 48 hours, followed by a controlled cooling rate of 5 °C/hour to room temperature.

-

Causality: The elevated temperature provides the activation energy necessary for the reversible breaking and forming of Zr-O bonds, driving the system toward its most thermodynamically stable crystalline phase[4].

Step 4: Isolation and Self-Validating Wash Cycle

-

Action: Isolate the microcrystalline powder via centrifugation (8000 rpm, 10 min). Wash the pellet three times with fresh DMF, followed by three washes with absolute ethanol to exchange the high-boiling DMF.

-

Self-Validation: Analyze the final ethanol wash supernatant using UV-Vis or FTIR spectroscopy. The absence of the free carboxylic acid C=O stretch (typically around 1680 cm⁻¹) or the ligand's UV absorption peak confirms that all unreacted precursors have been successfully purged from the MOF pores.

Step 5: Thermal Activation and Verification

-

Action: Dry the solvent-exchanged MOF in a vacuum oven at 120 °C for 12 hours.

-

Self-Validation: Perform Thermogravimetric Analysis (TGA) on a 5 mg aliquot. A flat baseline with no mass loss before 300 °C validates that the pores are completely evacuated and ready for API loading.

Quantitative Data Summaries

The functionalization of the biphenyl backbone directly impacts the physical metrics and drug-loading capabilities of the resulting MOFs. The table below summarizes these comparative metrics based on recent empirical data.

| MOF Variant | Linker Modification | Surface Area (BET) | Target API | Primary Interaction Mechanism |

| Standard UiO-67 | Unmodified BPDC | ~2500 m²/g | 5-Fluorouracil (5-FU) | Physisorption / Pore Confinement |

| Hydroxy-UiO-67 | Di-OH-BPDC | ~1800 m²/g | Ritonavir (RTV) | Hydrogen Bonding / H-donor |

| Proline-UiO-67 | Ortho-Pro-BPDC | ~1500 m²/g | Small Molecules | Linker-Cluster Cooperativity |

| Ce-UiO-67 (Mixed) | BPDC + BPyDC | ~2100 m²/g | Metal-binding APIs | N-donor coordination |

Applications in Pharmaceutical Drug Delivery

Antiviral Delivery Systems

The robust chemical stability of UiO-67 in aqueous environments makes it an exceptional candidate for managing complex APIs.4 that UiO-67 can act as an advanced adsorbent and delivery vehicle for antiviral drugs such as Ritonavir (RTV) and Lopinavir (LPV)[4]. The functionalization of the BPDC ligand with hydroxyl groups enhances the hydrogen-bonding affinity between the framework and the hydrogen-acceptor sites on the antiviral molecules, dramatically increasing loading efficiency.

Oncology and Controlled Release

In oncology, the premature release of highly toxic chemotherapeutics causes severe systemic side effects.5[5]. The extended length of the biphenyl dicarboxylate linker (compared to the shorter terephthalate linker in UiO-66) provides a larger internal cavity, accommodating higher payloads of 5-FU. Furthermore, strategically placed functional groups on the BPDC backbone create a tortuous diffusion path, enabling a sustained, zero-order release profile within the acidic tumor microenvironment.

System Architecture / Workflow Diagram

The following diagram maps the logical progression from ligand design to therapeutic application, highlighting the critical integration of reticular chemistry with pharmacology.

Workflow of functionalized BPDC MOF synthesis and API delivery.

References

-

Title: Linker-Cluster Cooperativity in Confinement of Proline-Functionalized Zr-Based Metal-Organic Frameworks and its Effect on the Organocatalytic Aldol Reaction Source: ChemRxiv URL: [Link]

-

Title: Impact of catalyst functionalization, framework defects, and guest loading on nitrobenzene diffusivity in Zr-based metal-organic framework UiO-67 investigated by molecular dynamics and PFG-NMR Source: ChemRxiv URL: [Link]

-

Title: Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework Source: RSC Publishing URL: [Link]

-

Title: UiO-67 Metal–Organic Framework as Advanced Adsorbent for Antiviral Drugs from Water Environment Source: MDPI URL: [Link]

-

Title: Uio-67-5-Fu as A Drug Delivery Platform for 5-Fu Source: ResearchGate URL: [Link]

-

Title: Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties Source: NIH / ACS Publications URL: [Link]

Sources

A Technical Guide to Amino-Functionalized BPDC Derivatives for Enhanced CO2 Capture

Introduction: The Imperative for Advanced Carbon Capture Materials

The escalating concentration of atmospheric carbon dioxide (CO2), primarily from the combustion of fossil fuels, presents a critical environmental challenge, necessitating the development of efficient carbon capture and sequestration (CCS) technologies.[1][2] Among the various strategies, adsorption using solid sorbents is a promising avenue due to its potential for lower energy penalties compared to traditional aqueous amine scrubbing.[3][4][5]

Metal-Organic Frameworks (MOFs) have emerged as a leading class of solid adsorbents.[6] These materials, constructed from metal nodes and organic linkers, possess exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[7] The organic linker, in particular, plays a pivotal role in determining the MOF's properties and its affinity for specific guest molecules like CO2.

Biphenyl-4,4'-dicarboxylic acid (BPDC) is a common and robust linker used in the synthesis of well-known MOFs, such as UiO-67. However, to enhance the CO2 capture performance, especially at low concentrations typical of post-combustion flue gas, the chemical modification of these linkers is essential. This guide focuses on a particularly effective strategy: the incorporation of amino (-NH2) groups onto the BPDC linker. These basic functional groups can significantly increase the affinity for the acidic CO2 molecule, shifting the capture mechanism from weaker physisorption to stronger chemisorption.[8][9][10] This results in higher uptake capacities and improved selectivity over other flue gas components like nitrogen (N2).[7]

This technical guide provides researchers and scientists with an in-depth overview of the synthesis, characterization, and performance evaluation of amino-functionalized BPDC-derived MOFs for CO2 capture. It details the causality behind experimental choices, provides validated protocols, and presents a framework for assessing material performance.

The Strategic Advantage of Amino-Functionalization

The introduction of amine functionalities into the porous structure of a MOF is a widely recognized strategy to boost CO2 capture efficiency.[4][7] The rationale behind this approach is rooted in fundamental acid-base chemistry.

-

Enhanced CO2 Affinity: The nitrogen atom in an amino group possesses a lone pair of electrons, rendering it a Lewis base. This basic site has a strong affinity for the Lewis acidic carbon atom in CO2. This interaction leads to the formation of carbamate, carbamic acid, or bicarbonate species within the MOF pores, which is a much stronger interaction than the van der Waals forces that govern physisorption.[8][9][10][11][12]

-

Improved Selectivity: The specific chemical interaction between amines and CO2 significantly enhances the material's selectivity for CO2 over other non-acidic gases like N2, which is the major component of flue gas.[13]

-

Mechanism of Interaction: Under dry conditions, the primary interaction involves the formation of carbamic acid or ammonium carbamate species.[8][10][11] The presence of water, often found in industrial flue gas, can alter this mechanism, sometimes leading to the formation of bicarbonate, which can influence the overall capture process and regeneration energy.[8][11][12][14]

The choice to functionalize the BPDC linker itself, rather than using other post-synthetic modification methods, ensures a uniform distribution of active sites throughout the entire MOF crystal, maximizing the potential for CO2 interaction.[6]

Synthesis Pathway: From Linker to Functional MOF

The successful creation of an amino-functionalized BPDC MOF is a multi-step process that begins with the synthesis of the modified organic linker. This is followed by the solvothermal synthesis of the MOF itself.

Caption: Overall workflow from linker synthesis to the final activated MOF.

Experimental Protocol 1: Synthesis of 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NH2-BPDC)

This protocol describes a common route involving the reduction of a nitro-substituted precursor.

A. Causality and Choices:

-

Starting Material: Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate is often used because the ester groups protect the carboxylic acids during the reduction step, preventing unwanted side reactions.

-

Reduction: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine without affecting the aromatic rings or ester groups.

-

Hydrolysis: Sodium hydroxide (NaOH) is used to hydrolyze the methyl ester groups back to carboxylic acids.

-

Acidification: Hydrochloric acid (HCl) is used to protonate the carboxylate salts, causing the final dicarboxylic acid product to precipitate out of the aqueous solution.

B. Step-by-Step Methodology:

-

Reduction of Nitro Group:

-

Dissolve dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate in a suitable solvent (e.g., methanol or ethyl acetate) in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H2) to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, carefully vent the H2 pressure and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude amino-ester product.

-

-

Hydrolysis of Esters:

-

Dissolve the crude amino-ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) (approx. 3-4 equivalents).

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

-

Acidification and Isolation:

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3.

-

A precipitate of the final product, 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, will form.

-

Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry in a vacuum oven at 60-80 °C.

-

Experimental Protocol 2: Solvothermal Synthesis of UiO-67-NH2

This protocol describes the synthesis of an amino-functionalized MOF with the UiO-67 topology using the NH2-BPDC linker.[15][16]

A. Causality and Choices:

-

Solvent: N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point, which allows for the high reaction temperatures needed for crystallization, and its ability to dissolve both the organic linker and the metal salt.[17]

-

Metal Source: Zirconium(IV) chloride (ZrCl4) is the standard metal source for the UiO (University of Oslo) family of MOFs, forming robust Zr6-oxo clusters as the metal nodes.

-

Temperature and Time: The specific temperature (e.g., 120 °C) and time are crucial for controlling the nucleation and growth of the MOF crystals, determining their size and quality.

-

Activation: This is a critical step. Heating the purified MOF under vacuum removes any residual solvent or unreacted linker trapped within the pores.[18] This "activates" the material, making the internal surface area accessible for gas adsorption.

B. Step-by-Step Methodology:

-

Reaction Setup:

-

In a glass vial, dissolve ZrCl4 (e.g., 0.125 mmol) and the synthesized NH2-BPDC linker (e.g., 0.125 mmol) in 15 mL of DMF.

-

Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

-

-

Solvothermal Reaction:

-

Seal the vial and place it in a preheated oven at 120 °C for 24 hours.[17]

-

During this time, a white or pale-yellow microcrystalline powder will form.

-

Remove the vial from the oven and allow it to cool to room temperature.

-

-

Purification:

-

Separate the solid product from the mother liquor by centrifugation.

-

Wash the product by re-dispersing it in fresh DMF and centrifuging again. Repeat this wash step three times to remove unreacted starting materials.

-

To exchange the high-boiling DMF solvent, wash the product three times with a lower-boiling solvent like ethanol.

-

-

Activation:

-

Place the purified powder in a vacuum oven or a Schlenk line.

-

Heat the sample under a dynamic vacuum at a temperature of 150-200 °C for 12-24 hours.

-

The resulting activated powder is the final, porous amino-functionalized MOF, ready for characterization and gas adsorption testing.

-

Comprehensive Material Characterization

To validate the synthesis and understand the properties of the new material, a suite of characterization techniques is essential.[1]

| Characterization Technique | Purpose | Expected Outcome for UiO-67-NH2 |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the MOF. | The diffraction pattern should match the known pattern for the UiO-67 topology, confirming successful synthesis without amorphous byproducts.[15] |

| N2 Sorption (BET Analysis) | To determine the specific surface area, pore volume, and pore size distribution. | High specific surface area (typically >1000 m²/g) and significant microporosity, confirming the material's porous nature.[9][19] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A weight loss step corresponding to the removal of guest molecules, followed by a plateau indicating the stable framework, and finally decomposition at high temperatures (>350-400 °C).[15] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the amino functional groups and the coordination of the carboxylate groups to the metal center. | Characteristic N-H stretching peaks (around 3300-3500 cm⁻¹) from the amino group and shifts in the C=O stretching peaks of the carboxylate group upon coordination to zirconium.[15] |

| Solid-State NMR Spectroscopy | To provide detailed information about the local chemical environment of atoms (e.g., ¹³C, ¹⁵N) and to study the nature of adsorbed CO2 species. | Can be used to definitively identify the formation of carbamate or carbamic acid species upon CO2 exposure.[14][20][21] |

Evaluating CO2 Capture Performance

The ultimate test of the material is its performance in capturing CO2. Key performance indicators (KPIs) include adsorption capacity, selectivity, and kinetics.[1]

Caption: Chemisorption of CO2 on an amino-functionalized linker.

Experimental Protocol 3: Measurement of CO2 Adsorption Isotherm

This protocol describes how to measure the equilibrium CO2 uptake at a constant temperature using a volumetric sorption analyzer.

A. Causality and Choices:

-

Degassing: A pre-measurement degassing step (activation) is critical to ensure the pores are clean and accessible, providing an accurate measurement of the material's intrinsic capacity.

-

Isothermal Condition: Keeping the temperature constant is vital because adsorption is an exothermic process; temperature fluctuations would affect the equilibrium uptake at a given pressure.

-

Equilibrium: It is crucial to allow the system to reach equilibrium at each pressure point to ensure the measured uptake value is stable and represents the true capacity.

B. Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 50-100 mg of the activated MOF material into a sample tube.

-

Attach the sample tube to the degassing port of the sorption analyzer.

-

Degas the sample again in situ under high vacuum (e.g., at 150 °C for 4-6 hours) to remove any atmospheric contaminants adsorbed during transfer.

-

-

Isotherm Measurement:

-

Move the sample tube to the analysis port, which is immersed in a temperature-controlled bath (e.g., 25 °C / 298 K).

-

Perform a free-space measurement using helium gas to accurately determine the "dead volume" of the sample tube.

-

Evacuate the helium and begin the analysis by dosing known, incremental amounts of CO2 gas into the sample tube.

-

After each dose, allow the pressure to equilibrate. The instrument calculates the amount of gas adsorbed by the sample based on the pressure drop.

-

Continue this process over a desired pressure range (e.g., 0 to 1 bar).

-

-

Data Analysis:

-

The instrument software will generate an isotherm, plotting the amount of CO2 adsorbed (typically in mmol/g or cm³/g) versus the equilibrium pressure (in bar or kPa).

-

This data directly provides the CO2 uptake capacity at various pressures.

-

Performance Data and Analysis

The effectiveness of amino-functionalization is best demonstrated by comparing the CO2 capture properties of the functionalized MOF (e.g., UiO-67-NH2) with its non-functionalized parent (UiO-67).

| Performance Metric | UiO-67 (Parent MOF) | UiO-67-NH2 (Functionalized) | Rationale for Improvement |

| CO2 Uptake at 1 bar, 298 K | Lower | Higher | The amino groups provide strong binding sites, leading to increased chemisorption and higher overall capacity.[6][7] |

| CO2 Uptake at 0.15 bar, 298 K | Significantly Lower | Significantly Higher | This is a key metric for post-combustion capture. The strong amine-CO2 interaction is particularly effective at capturing CO2 at low partial pressures.[8][10] |

| Isosteric Heat of Adsorption (Qst) | Lower (e.g., 20-25 kJ/mol) | Higher (e.g., >40 kJ/mol) | Qst is a measure of the adsorbent-adsorbate interaction strength. The higher value for the -NH2 variant confirms stronger, chemisorptive binding.[17] |

| Ideal Adsorbed Solution Theory (IAST) Selectivity (CO2/N2, 15:85) | Moderate | High | The preferential binding of CO2 to the amino groups dramatically increases its uptake relative to N2, resulting in much higher selectivity. |

Conclusion and Future Outlook

The functionalization of BPDC linkers with amino groups is a proven and highly effective strategy for enhancing the CO2 capture performance of the resulting MOFs. The introduction of these basic sites increases both the capacity and selectivity for CO2 through stronger chemisorptive interactions. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to develop and reliably evaluate these advanced materials.

Future research will likely focus on several key areas:

-

Advanced Functionalization: Exploring linkers with multiple or different types of amino groups (e.g., diamines, secondary amines) to tune the binding strength and cooperative effects.[3]

-

Stability in Humid Conditions: A critical challenge for real-world applications is maintaining performance in the presence of water vapor, which is always present in flue gas.[22]

-

Regeneration Efficiency: While strong binding is good for capture, the energy required to release the CO2 for sequestration (regeneration) must be minimized.[4][23] Materials that can be regenerated using mild temperature or vacuum swings are highly desirable.[5][12]

-

Process Scale-Up: Moving from laboratory-scale synthesis to cost-effective, large-scale production remains a significant engineering hurdle.

By systematically applying the principles and methodologies described herein, the scientific community can continue to advance the development of amino-functionalized MOFs, bringing this promising technology closer to practical, industrial-scale carbon capture.

References

-

Best practices in the characterization of porous materials for CO2 capture. (2025). ResearchGate. [Link]

-

Flaig, R. W., et al. (2017). The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions. Journal of the American Chemical Society. [Link]

-

Verdegaal, W. M., et al. (2023). Evaluating solid sorbents for CO2 capture: linking material properties and process efficiency via adsorption performance. Frontiers in Energy Research. [Link]

-

Gholidoust, A., et al. (2025). Current Trends in Synthesis and Characterization of Biomass-Based Materials for CO2 Capture. MDPI. [Link]

-

Wang, J., et al. (2023). Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture. National Center for Biotechnology Information. [Link]

-

Flaig, R. W., et al. (2017). The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions. eScholarship, University of California. [Link]

-

Darunte, L. A., et al. (2016). CO2 capture via adsorption in amine-functionalized sorbents. Sci-Hub. [Link]

-

Flaig, R. W., et al. (2017). The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions. eScholarship, University of California. [Link]

-

Hewson, C. (2025). Webinar: Advanced Sorption Technologies for Porous Materials Characterization. YouTube. [Link]

-

Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas. (2022). OSTI.GOV. [Link]

-

Dods, M. N., et al. (2025). Best practices in the characterization of porous materials for CO2 capture. ResearchGate. [Link]

-

Jayarathna, S., et al. (2023). Carbon Capture: Theoretical Guidelines for Activated Carbon-Based CO2 Adsorption Material Evaluation. Journal of the American Chemical Society. [Link]

-

McDannald, A., et al. (2023). Performance Metrics for Industrial Gas Separation and Purification. NIST. [Link]

-

Hack, J., et al. (2022). Review on CO2 Capture Using Amine-Functionalized Materials. National Center for Biotechnology Information. [Link]

-

Forsyth, C. M., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. [Link]

-

Lopes, J. C., et al. (2023). Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques. Journal of the American Chemical Society. [Link]

-

Cost and Performance Metrics Used to Assess Carbon Utilization and Storage Technologies. (2014). OSTI.GOV. [Link]

-

Kalmutzki, M. J., et al. (2022). Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal–Organic Frameworks in Humid Flue Gas. eScholarship, University of California. [Link]

-

Ryan, P., et al. (2025). Machine Learning Descriptors for CO 2 Capture Materials. MDPI. [Link]

-

Forsyth, C. M., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid- Based MOFs at Room Temperature by Biomimetic Crystallization. Semantic Scholar. [Link]

-

Kalmutzki, M. J., et al. (2022). Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas. ChemRxiv. [Link]

-

Wang, S., et al. (2022). Amino-modified Mg-MOF-74: Synthesis, characterization and CO 2 adsorption performance. IOPscience. [Link]

-

Annan, D. R., et al. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal-Organic Frameworks of UiO-66 Topology. National Center for Biotechnology Information. [Link]

-

Mohamed, M. H., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. SciSpace. [Link]

-

Li, G., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. National Center for Biotechnology Information. [Link]

-

Wang, C., et al. (2023). One-pot solvothermal synthesis of In-doped amino-functionalized UiO-66 Zr-MOFs with enhanced ligand-to-metal charge transfer for efficient visible-light-driven CO2 reduction. National Center for Biotechnology Information. [Link]

-

Li, G., et al. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. [Link]

-

Mohamed, M. H., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. [Link]

-

UNIVERSITY OF CALIFORNIA, SAN DIEGO Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modifica. (n.d.). eScholarship, University of California. [Link]

Sources

- 1. Frontiers | Evaluating solid sorbents for CO2 capture: linking material properties and process efficiency via adsorption performance [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sci-Hub: CO2 capture via adsorption in amine-functionalized sorbents [sci-hub.sg]

- 4. Review on CO2 Capture Using Amine-Functionalized Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 6. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]

- 7. Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 11. The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions [escholarship.org]

- 12. osti.gov [osti.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Performance Metrics for Industrial Gas Separation and Purification | NIST [nist.gov]

An In-depth Technical Guide to the Synthesis of Extended Amino-Functionalized MOF Linkers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of extended amino-functionalized linkers for Metal-Organic Frameworks (MOFs). We will move beyond simple procedural lists to explore the underlying chemical principles, strategic decisions, and practical challenges inherent in designing and creating these critical molecular components. The ability to precisely install amino functionalities onto extended linker backbones is paramount for applications ranging from targeted drug delivery and controlled release to advanced catalysis and molecular sensing.

The Strategic Importance of Amino-Functionalized Linkers

The allure of MOFs in biomedical applications lies in their unparalleled tunability.[1] Their high porosity and surface area make them exceptional candidates for drug encapsulation, but it is the chemical functionality of the organic linkers that unlocks their true potential.[1][2] Amino groups (-NH2) are particularly valuable for several reasons:

-

Biocompatibility and Interaction: Amino acids and other biological molecules can be used to construct "bioMOFs," enhancing biocompatibility.[1][3] The amino group itself can form hydrogen bonds with drug molecules, increasing loading capacity and modulating release kinetics.[4] For instance, the amino-functionalized IRMOF-3 demonstrates a significantly higher drug load capacity for curcumin compared to its non-functionalized counterpart, IRMOF-1.[4]

-

pH-Responsive Behavior: The basicity of the amino group allows for the design of MOFs that respond to pH gradients, a critical feature for targeted drug release in acidic tumor microenvironments or specific intracellular compartments.[5]

-

Versatile Chemical Handle: The primary amine is a powerful nucleophile and a convenient anchor point for further chemical elaboration through post-synthetic modification (PSM), enabling the attachment of targeting ligands, imaging agents, or other functional moieties.[6][7]

Extending the linker backbone, for example by moving from terephthalic acid (BDC) to biphenyldicarboxylic acid (BPDC), allows for the creation of isoreticular MOFs with larger pores, accommodating bigger therapeutic payloads like proteins and peptides.[8][9] This guide focuses on the synthetic strategies to achieve both linker extension and amino-functionalization.

Core Synthetic Strategies: A Comparative Analysis

There are two primary pathways to arrive at an amino-functionalized MOF with an extended linker: the de novo synthesis of the complete linker before MOF assembly, and the post-synthetic modification (PSM) of a simpler, pre-formed amino-MOF.[6] The choice between these routes is a critical experimental decision driven by factors of chemical accessibility, desired functional group tolerance, and scalability.

De Novo Linker Synthesis

This "bottom-up" approach involves the complete, multi-step synthesis of the final extended, amino-functionalized dicarboxylate linker in solution, followed by its assembly with metal nodes to form the MOF.[6]

Causality and Rationale: This method provides unambiguous characterization of the organic linker before the complexities of MOF formation. It is the preferred route when the desired linker is synthetically accessible and when precise, uniform functionalization of every linker in the final framework is required. A common and robust strategy involves the synthesis of a nitro-substituted precursor, followed by reduction to the amine.[10] The nitro group is an excellent electron-withdrawing group that facilitates certain aromatic substitution reactions and is readily converted to the desired amine.

Post-Synthetic Modification (PSM)

PSM is a powerful technique where a pre-assembled MOF containing reactive functional groups (like -NH2) is treated with reagents to form new covalent bonds.[11] In this context, a MOF built from a simple linker like 2-aminoterephthalic acid (e.g., UiO-66-NH2, IRMOF-3) serves as a crystalline scaffold.[6][12]

Causality and Rationale: This approach is invaluable when the desired extended functionality contains chemical groups that would not survive the solvothermal conditions of MOF synthesis.[13] It also allows for the creation of a family of materials from a single parent MOF, which is highly efficient for screening different functionalities. The key challenge lies in achieving high conversion rates without compromising the MOF's crystallinity and porosity.[12]

| Feature | De Novo Synthesis | Post-Synthetic Modification (PSM) |

| Concept | Build the final linker first, then assemble the MOF. | Build a simple functional MOF, then modify the linkers within the framework. |

| Advantages | - Unambiguous linker characterization.- Ensures 100% linker functionalization.- Predictable bulk properties. | - Tolerates sensitive functional groups.- Allows for combinatorial screening from one parent MOF.- Can create functionalities not achievable under solvothermal conditions.[11] |

| Disadvantages | - Multi-step solution-phase synthesis can be low-yielding.- Target linker may have poor solubility.- Not suitable for functionalities that are incompatible with MOF synthesis conditions. | - Incomplete conversion can lead to heterogeneous material.- Potential for pore blocking by reagents or byproducts.- Risk of crystallinity loss during modification.[12] |

| Best For | Applications requiring a perfectly uniform, well-defined framework where the final linker is stable and synthetically accessible. | Rapid derivatization, installing delicate functional groups, and creating libraries of materials for high-throughput screening. |

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with integrated characterization steps to confirm success at each stage.

Protocol 1: De Novo Synthesis of 2-Aminoterephthalic Acid

This protocol details a common and reliable method for synthesizing the foundational amino-linker, 2-aminoterephthalic acid (NH2-BDC), via the reduction of 2-nitroterephthalic acid. This method is adapted from established procedures in organic synthesis.[10][14]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-nitroterephthalic acid (1.0 mmol), 10% Palladium on Carbon (Pd/C, 2-5 mol%), and ammonium formate (3.0-5.0 mmol).[14]

-

Expert Insight: Ammonium formate serves as a convenient and safe in-situ source of hydrogen gas via catalytic decomposition. This avoids the need for a high-pressure hydrogenation setup.

-

-

Solvent Addition: Add anhydrous methanol as the solvent. The amount should be sufficient to create a slurry that can be stirred effectively.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a polar solvent system like dichloromethane:methanol (e.g., 20:1). The reaction is generally complete within 2-4 hours.

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified further by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) if necessary.[14]

-

-

Validation: Confirm the identity and purity of the final product, 2-aminoterephthalic acid [CAS: 10312-55-7], using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]

Protocol 2: Post-Synthetic Modification of UiO-66-NH₂

This protocol describes a representative PSM procedure where a pre-synthesized UiO-66-NH₂ MOF is functionalized via an amide coupling reaction. This is a versatile method for attaching carboxylic acid-containing molecules to the linker.

Step-by-Step Methodology:

-

MOF Activation: Place as-synthesized UiO-66-NH₂ powder in a flask and activate it by heating under vacuum to remove solvent molecules from the pores. A typical condition is 120-150 °C overnight.

-

Expert Insight: Proper activation is critical. Trapped solvent molecules can hinder reagent access to the amino groups, leading to low modification yields.

-

-

Reaction Setup: Suspend the activated UiO-66-NH₂ (100 mg) in a suitable anhydrous solvent (e.g., DMF or CH₃CN). Add the carboxylic acid to be coupled (3-5 equivalents relative to amino groups) and a peptide coupling agent like HBTU or EDC (3-5 equivalents). Add a non-nucleophilic base like DIPEA (4-6 equivalents) to the suspension.

-

Reaction Execution: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours. The reaction must be performed under an inert atmosphere (e.g., N₂ or Ar) to prevent side reactions with atmospheric moisture.

-

Work-up and Purification:

-

Collect the modified MOF powder by centrifugation.

-

Thoroughly wash the powder to remove unreacted reagents and byproducts. This is a crucial step and typically involves sequential washing with the reaction solvent (e.g., DMF), followed by a lower-boiling-point solvent like acetone or methanol, and finally dichloromethane. Each wash should involve sonication and centrifugation.

-

Perform a final solvent exchange with a volatile solvent like acetone before drying.

-

-

Validation: Dry the purified, modified MOF under vacuum. Successful modification is confirmed by a combination of techniques (see Section 4). FT-IR spectroscopy should show the appearance of a new amide C=O stretch. A decrease in the BET surface area measured by N₂ sorption isotherm is also indicative of successful grafting within the pores.[12]

A Self-Validating Characterization Workflow

Confirming the successful synthesis of the target material is non-negotiable. A multi-technique approach is required to validate both the chemical transformation and the preservation of the framework's structural integrity.

| Technique | Purpose | Expected Outcome for Successful Synthesis |

| ¹H & ¹³C NMR | Confirms the chemical structure and purity of the de novo synthesized linker. | Correct chemical shifts, integration values, and coupling patterns. Absence of impurity peaks. |

| Mass Spectrometry | Determines the exact mass of the de novo synthesized linker. | Observed m/z value matches the calculated molecular weight. |

| Powder X-Ray Diffraction (PXRD) | Verifies the crystallinity and phase purity of the MOF before and after PSM.[8][16] | The PXRD pattern of the synthesized/modified MOF should match the simulated or parent pattern, indicating retention of the crystal structure. |

| N₂ Sorption (BET Analysis) | Measures the specific surface area and porosity of the MOF.[16] | For PSM, a decrease in surface area is expected as the attached groups occupy pore volume.[12] For de novo synthesis, the value should be high and consistent with the expected structure. |

| FT-IR Spectroscopy | Identifies functional groups present in the linker and MOF.[8] | Confirms the presence of the -NH₂ group and, for PSM, the appearance of new characteristic peaks (e.g., amide C=O stretch). |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the MOF and can provide information on its composition. | Shows the temperature at which the framework decomposes. Changes in the TGA curve after PSM can indicate successful functionalization. |

Field-Proven Insights: Challenges and Optimization

-

Linker Solubility: Extended, rigid linkers often exhibit poor solubility in common organic solvents, complicating purification and MOF synthesis.

-

Optimization: Employing solvent mixtures, using high-boiling point polar aprotic solvents like DMF or NMP, or temporarily protecting the carboxylic acid groups as esters can mitigate this issue.

-

-

Maintaining Crystallinity during PSM: The chemical conditions of post-synthetic modification can sometimes damage the MOF structure.

-

Optimization: Use milder reaction conditions (lower temperature, less harsh reagents). Carefully screen solvents to find one that swells the pores for reagent access but does not dissolve or degrade the framework. Performing small-scale trial reactions and checking the PXRD pattern is essential.

-

-

Incomplete Reactions in PSM: Achieving 100% conversion in a heterogeneous PSM reaction is challenging.

-

Optimization: Use a significant excess of reagents to drive the reaction to completion. Ensure efficient stirring and consider solvents that improve reagent solubility and MOF compatibility. Characterization techniques like digested ¹H NMR or X-ray Photoelectron Spectroscopy (XPS) can help quantify the degree of functionalization.[12]

-

By understanding the fundamental principles behind each synthetic strategy and employing a robust, self-validating characterization workflow, researchers can confidently and efficiently develop novel amino-functionalized MOFs tailored for the next generation of advanced drug delivery systems.

References

-

Yang, Y., Lin, R., Li, B., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 44(22), 10186-10193. [Link]

-

Castellanos, S., Campbell, M. G., & Mirkin, C. A. (2021). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 60(11), 7878-7884. [Link]

-

Wittman, M., Stavila, V., Allendorf, M. D., & Foster, M. E. (2021). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]

-

Wuttke Group. (n.d.). Functionalization of materials` backbone. LMU München. Retrieved from [Link]

-

Li, Y., Wang, C., Liu, X., et al. (2022). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Chinese Chemical Letters, 33(9), 4335-4340. [Link]

-

Zhang, L., Li, Y., Zhang, W., et al. (2016). Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. Nanoscale, 8(21), 10908-10912. [Link]

-

Yang, Y., Lin, R., Li, B., et al. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. Semantic Scholar. [Link]

-

Wang, Y., Yan, J., & Niu, J. (2019). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. RSC Advances, 9(42), 24199-24206. [Link]

-

Castellanos, S., Campbell, M. G., & Mirkin, C. A. (2021). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 60(11), 7878-7884. [Link]

-

Al-Moktadir, M. A., Ahsan, M. A., & Baten, M. A. (2023). Recent Progress in Tailor-Tuned Metal–Amino Acid Frameworks: Broad Prospects in Pharmaceuticals. ACS Omega. [Link]

-

Atilgan, A., & Wuttke, S. (2022). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ACS Medicinal Chemistry Letters, 13(12), 1836-1840. [Link]

-

Al-Huti, S., Al-Absi, A. A., & Al-Bonayan, A. M. (2023). Metal-organic frameworks in oral drug delivery. Heliyon, 9(9), e19582. [Link]

-

Anirudhan, T. S., & Sekhar, S. S. (2021). Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment. RSC Advances, 11(57), 35987-36001. [Link]

-

Wang, Y., Zhang, Y., Zhao, Y., et al. (2023). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). Molecules, 28(20), 7114. [Link]

-

Wang, H., & Wang, J. (2023). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Nanoscale Advances. [Link]

-

Johnson, J. A. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12693-12695. [Link]

-

Patsnap. (n.d.). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. Patsnap Eureka. [Link]

-

Zhang, L., Li, Y., Zhang, W., et al. (2016). Post-synthetic modification of an amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides. Nanoscale, 8(21), 10908-10912. [Link]

-

GPE. (2021, January 28). MOFs as nanocarriers for therapeutic agents' delivery. Blog. [Link]

-

Lustig, W. P., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]

-

Yang, Y., Lin, R., Li, B., et al. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-Aminoterephthalic ligand. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of the N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH₂. Retrieved from [Link]

-

Demel, J., Hejtmánek, V., & Hynek, J. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry. [Link]

-

Funieru, C., Tănase, M. A., & Gîfu, I. C. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 868. [Link]

Sources

- 1. blog.novomof.com [blog.novomof.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuttkescience.com [wuttkescience.com]

- 7. Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]

- 15. CAS 10312-55-7: 2-AMINOTEREPHTHALIC ACID | CymitQuimica [cymitquimica.com]

- 16. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Navigating the Unseen Threat: A Technical Guide to the Toxicity and Safe Handling of Benzidine-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precautionary Approach to an Uncharacterized Hazard

Benzidine-3,3'-dicarboxylic acid is an organic compound featuring two carboxylic acid groups on a benzidine backbone.[1] While this compound holds potential as an intermediate in the synthesis of dyes, pigments, and other materials, a significant data gap exists regarding its specific toxicological profile.[1] However, its structural relationship to benzidine, a well-established Group 1 human carcinogen as classified by the International Agency for Research on Cancer (IARC), necessitates a highly precautionary approach to its handling.[2] This guide will provide an in-depth overview of the presumed toxicity of benzidine-3,3'-dicarboxylic acid, drawing upon the extensive knowledge of benzidine and its derivatives, and will outline rigorous safety protocols for its handling in a laboratory setting. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding tenet for all work involving this compound.

Presumed Toxicological Profile: A Shadow of Benzidine

Given the absence of specific toxicological data for benzidine-3,3'-dicarboxylic acid, its hazard profile is inferred from its parent compound, benzidine, and structurally similar derivatives.

Carcinogenicity: Benzidine is a known human bladder carcinogen, with numerous epidemiological studies demonstrating a significantly increased risk of bladder cancer in occupationally exposed workers.[2][3][4][5][6][7] Animal studies have further shown that benzidine and its derivatives can induce tumors at multiple sites, including the liver, mammary glands, and colon.[3][4][5][8] Therefore, it is prudent to assume that benzidine-3,3'-dicarboxylic acid is also a potential human carcinogen.

Mutagenicity: Benzidine and its derivatives are genotoxic, meaning they can damage DNA and cause mutations.[6][9][10] This mutagenic activity is a key component of their carcinogenic mechanism. It is highly likely that benzidine-3,3'-dicarboxylic acid shares this mutagenic potential.

Acute and Chronic Toxicity: Acute exposure to benzidine can cause symptoms such as cyanosis, headache, mental confusion, nausea, and vertigo.[3] Dermal exposure may lead to skin rashes and irritation.[3] Chronic exposure, beyond its carcinogenic effects, has been associated with bladder injury and, in animal studies, adverse effects on the blood, liver, kidneys, and central nervous system.[3]

The following table summarizes the GHS hazard classifications for benzidine and a related derivative, 3,3'-Diaminobenzidine, which should be considered as a conservative proxy for benzidine-3,3'-dicarboxylic acid.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[11] |

| Carcinogenicity | Category 1A/1B | H350: May cause cancer[10][11] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9] |

| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[11] |

The Molecular Insult: Mechanism of Carcinogenicity

The carcinogenicity of benzidine is not direct but requires metabolic activation to reactive intermediates that can bind to DNA, forming adducts.[2] This process is central to its cancer-causing properties.

The primary pathway involves a multi-step enzymatic process:

-

N-Acetylation: The initial step can be the acetylation of the amine groups by N-acetyltransferases (NATs). An individual's genetic makeup determines whether they are "fast" or "slow" acetylators, with slow acetylators having a higher risk of benzidine-induced bladder cancer.[2]

-

N-Oxidation and Hydroxylation: The unacetylated or mono-acetylated benzidine undergoes N-oxidation by cytochrome P450 enzymes in the liver to form N-hydroxy-arylamines.

-

Formation of Reactive Intermediates: These intermediates are transported to the bladder, where under acidic conditions, they can form highly reactive nitrenium ions.

-

DNA Adduct Formation: The electrophilic nitrenium ions readily attack nucleophilic sites on DNA, primarily the C8 position of guanine, forming bulky DNA adducts such as N-(deoxyguanosin-8-yl)-benzidine.[2]

-

Mutagenesis and Tumorigenesis: These DNA adducts distort the DNA helix, leading to errors during DNA replication and repair. If not repaired, these errors can result in mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras), ultimately leading to uncontrolled cell growth and cancer.[2]

Caption: Metabolic activation of benzidine leading to carcinogenesis.

A Fortress of Safety: Risk Assessment and Exposure Control

Due to the presumed high hazard of benzidine-3,3'-dicarboxylic acid, a stringent risk assessment must be conducted before any work commences. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls:

-

Chemical Fume Hood: All handling of benzidine-3,3'-dicarboxylic acid, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13][14]

-

Glove Box: For procedures with a higher risk of aerosolization, a glove box provides an additional layer of containment.[12][14]

-

Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls:

-

Designated Area: A specific area of the laboratory should be designated for work with benzidine-3,3'-dicarboxylic acid. This area should be clearly marked with warning signs.[14][15]

-

Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this compound must be written and approved. All personnel must be trained on these SOPs before beginning work.

-

Minimization: Use the smallest quantity of the compound necessary for the experiment.[12]

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with compatible chemical-resistant gloves (e.g., nitrile) is mandatory.[13][16] Gloves must be changed immediately if contaminated and disposed of as hazardous waste.

-

Eye Protection: Chemical splash goggles and a face shield are required.[10]

-

Lab Coat: A dedicated, fully-fastened lab coat or disposable jumpsuit must be worn.[15][16] This protective clothing should not be worn outside the designated work area.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, and a respiratory protection program must be in place.[8][15]

Procedural Discipline: Safe Handling and Storage

Adherence to strict protocols is paramount when working with benzidine-3,3'-dicarboxylic acid.

Step-by-Step Handling Protocol:

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat or decontaminate the balance after use.

-

Solution Preparation: Add the solvent to the solid in a closed container within the fume hood. Avoid generating dust.

-

Reaction Setup: Perform all reactions in a closed system or within the fume hood.

-

Post-Procedure: Decontaminate all surfaces and equipment after use.

-

Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated, sealed hazardous waste container.

Caption: Safe handling workflow for benzidine-3,3'-dicarboxylic acid.

Storage:

-

Store benzidine-3,3'-dicarboxylic acid in a well-ventilated, cool, dry, and designated area, away from incompatible materials such as strong oxidizing agents.[9][10]

-

The container should be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.

-

Store in a locked cabinet or an area with restricted access.[10][11]

In Case of Emergency: Preparedness and Response

Spill Cleanup:

-

Small Spills (in a fume hood): Absorb with an inert material, and place in a sealed container for disposal. Decontaminate the area.

-

Large Spills or Spills Outside a Fume Hood: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.[14]

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][12]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

In all cases of exposure, provide the Safety Data Sheet (SDS) for benzidine or a related derivative to the responding medical personnel.[11]

Final Accountability: Waste Disposal

All waste contaminated with benzidine-3,3'-dicarboxylic acid, including excess reagent, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[10][11] Containers must be sealed, clearly labeled, and stored in a designated satellite accumulation area until collected by EHS.

Conclusion: A Commitment to Safety

While the specific toxicological properties of benzidine-3,3'-dicarboxylic acid remain to be fully elucidated, its structural similarity to the potent human carcinogen benzidine demands the utmost caution. By implementing the comprehensive safety measures outlined in this guide—from engineering controls and rigorous handling protocols to emergency preparedness—researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. The responsible and informed handling of potentially hazardous materials is a cornerstone of scientific integrity and a fundamental duty of all laboratory personnel.

References

- Carl ROTH. (2024, March 3). Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride.

- U.S. Department of Health and Human Services. TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE. GovInfo.

- MilliporeSigma. (2025, December 4).

- Fisher Scientific. (2010, April 7).

- Bio-Serv. 3,3'-Dimethoxybenzidine dihydrochloride.

- ijarsct. (2022, March 15). A Review Paper on Benzidine.

- New Jersey Department of Health. 3,3'-Dimethylbenzidine - Hazardous Substance Fact Sheet.

- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Benzidine.

- Canada.ca. Benzidine.

- Oxford Academic. (2000, August 15).

- Canada.ca. 3,3'-Dichlorobenzidine.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for 3,3'-Dichlorobenzidine.

- Occupational Safety and Health Administr

- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for 3,3'-Dichlorobenzidine.

- CymitQuimica. CAS 2130-56-5: benzidine-3,3'-dicarboxylic acid.

- National Center for Biotechnology Information.

- University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for BENZIDINE.

- BenchChem.

- Regulations.gov.

- Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Carcinogens.

- National Center for Biotechnology Information.

- Weill Cornell Medicine Environmental Health and Safety. Working with Carcinogens and Reproductive Toxins.

Sources

- 1. CAS 2130-56-5: benzidine-3,3'-dicarboxylic acid [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. canada.ca [canada.ca]

- 6. academic.oup.com [academic.oup.com]

- 7. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ehs.stanford.edu [ehs.stanford.edu]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]

A Comprehensive Technical Guide to 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid, a versatile organic compound with significant applications in materials science and potential utility in pharmaceutical research. This document covers its nomenclature and synonyms, physicochemical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it delves into its emerging role as a linker in the formation of metal-organic frameworks (MOFs) for drug delivery applications and discusses its toxicological profile. This guide is intended to be a comprehensive resource for researchers and professionals working with this compound.

Nomenclature and Identification

4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid is a multifaceted molecule known by a variety of synonyms. A comprehensive understanding of these alternative names is crucial for effective literature searches and chemical sourcing.

Table 1: Synonyms and Identifiers

| Identifier Type | Identifier |

| IUPAC Name | 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid[1] |

| CAS Number | 2130-56-5 |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Common Synonyms | 3,3'-Dicarboxybenzidine |

| Benzidine-3,3'-dicarboxylic acid | |

| 4,4'-Diaminobiphenyl-3,3'-dicarboxylic acid | |

| 5,5'-Bianthranilic acid | |

| 3,3'-Benzidinedicarboxylic acid |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid is essential for its handling, application, and the design of experimental protocols.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to light yellow crystalline solid |

| Melting Point | >300 °C |

| Solubility | Moderately soluble in water, soluble in organic solvents |

| InChI Key | IIQLVLWFQUUZII-UHFFFAOYSA-N |

Synthesis and Purification

General Synthetic Approach

A plausible synthetic pathway involves the reductive coupling of a nitroaromatic precursor followed by the hydrolysis of ester or amide functionalities to yield the final dicarboxylic acid. For instance, a method for synthesizing 4,4'-biphenyldicarboxylic acid involves the reaction of 4-diphenic acid with oxalyl chloride and aluminum trichloride, followed by oxidation.[2] A similar strategy could be adapted for the synthesis of the diamino-substituted analogue, starting from a suitably protected aminonitrobenzoic acid derivative.

Purification Protocol: Recrystallization

Purification of the crude product is critical to obtain a high-purity material suitable for downstream applications. Recrystallization is a common and effective method.

Experimental Protocol: General Recrystallization

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For biphenyl dicarboxylic acids, a mixture of an organic solvent (e.g., ethanol, methanol) and water can be effective.

-

Dissolution: Dissolve the crude 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid in a minimal amount of the hot solvent.

-

Decolorization: If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A patent for the purification of 4,4'-biphenyldicarboxylic acid describes precipitating the dialkali salt, which is then redissolved and re-precipitated as the acid.[3]

Analytical Characterization

The identity and purity of synthesized 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-